molecular formula C9H12N2O3S2 B2917749 Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate CAS No. 403836-06-6

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate

Cat. No. B2917749
CAS RN: 403836-06-6
M. Wt: 260.33
InChI Key: KWCZXVQSZLVQOT-UHFFFAOYSA-N
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Description

It belongs to the thiazole class of heterocyclic organic compounds. Thiazoles contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Scientific Research Applications

Anticancer Activities through Molecular Docking

Pyrazoles, thiazoles, and fused thiazoles, including compounds structurally related to Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate, have been reported to possess significant biological activities. An efficient synthesis of novel thiazolyl-pyrazole derivatives demonstrated promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). Computational studies alongside practical anticancer screening revealed activities close to the standard drug Doxorubicin against the human liver carcinoma cell line (HepG-2), indicating potential anticancer applications (Sayed et al., 2019).

Synthesis of Thiazole Derivatives and Their Biological Activities

Studies on the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles resulted in the formation of various acyclic and cyclic derivatives. These derivatives are structurally related to this compound and highlight the synthetic versatility of such compounds, which can be essential in developing new therapeutic agents with potential biological activities (Sokolov & Aksinenko, 2010).

Trypanocidal and Anticancer Activity

The synthesis of 5-enamine-4-thiazolidinone derivatives has shown significant biological activities. These compounds, related to this compound, were evaluated for their trypanocidal activity towards Trypanosoma brucei brucei and Trypanosoma brucei gambiense, showing substantial effectiveness. Additionally, anticancer activity screening within the NCI DTP protocol identified active compounds demonstrating inhibition against human tumor cell lines, suggesting the dual-purpose potential for antitrypanosomal and anticancer applications (Holota et al., 2019).

Antimicrobial Activities

The development of new antimicrobial agents is a continuous need due to the rise of resistant strains. Novel thiazole derivatives incorporating pyridine moiety have been synthesized and assessed for their antimicrobial activities. These compounds exhibit significant antimicrobial properties, providing a basis for further development into potential therapeutic agents (Khidre & Radini, 2021).

Mechanism of Action

Target of Action

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the biological targets, affecting their function.

Biochemical Pathways

For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, can influence their bioavailability .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in different solvents can affect their distribution and bioavailability . .

properties

IUPAC Name

methyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-14-8(13)2-4-15-6-7(12)11-9-10-3-5-16-9/h3,5H,2,4,6H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCZXVQSZLVQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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